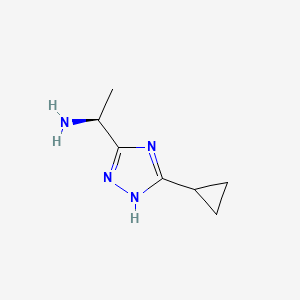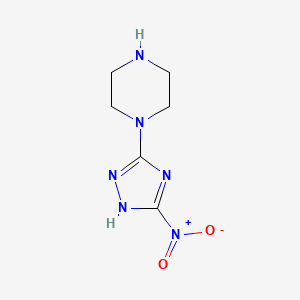
1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-nitro-1,2,4-triazole moiety
Preparation Methods
The synthesis of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine typically involves the reaction of piperazine with 5-nitro-1,2,4-triazole under specific conditions. One common method includes:
Starting Materials: Piperazine and 5-nitro-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Catalysts: Catalysts like potassium carbonate may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of energetic materials due to its high nitrogen content.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific targets, influencing the compound’s activity.
Comparison with Similar Compounds
1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine can be compared with other similar compounds, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a triazole ring and nitro groups, but with different substitution patterns, leading to variations in reactivity and applications.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: Another compound with a triazole ring, but with different energetic properties and applications.
Properties
Molecular Formula |
C6H10N6O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine |
InChI |
InChI=1S/C6H10N6O2/c13-12(14)6-8-5(9-10-6)11-3-1-7-2-4-11/h7H,1-4H2,(H,8,9,10) |
InChI Key |
YTUUAFZXEFKGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



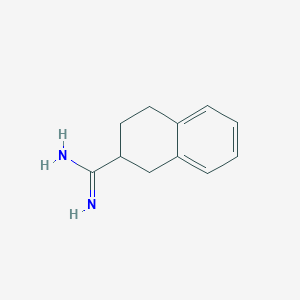

![2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13257166.png)
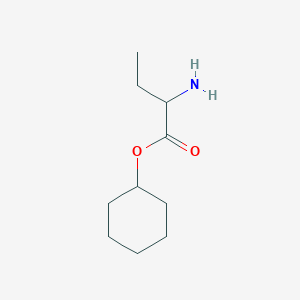
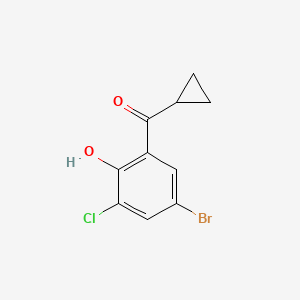
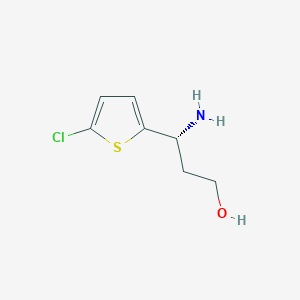
![3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13257210.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole](/img/structure/B13257225.png)
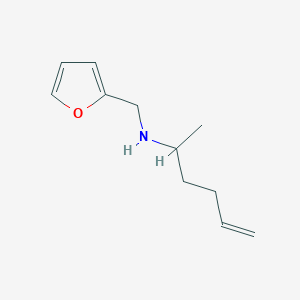
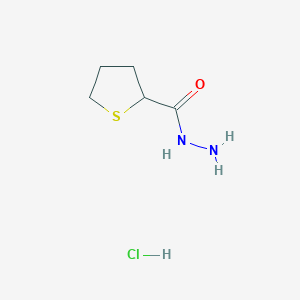
![3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13257243.png)
![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13257246.png)
